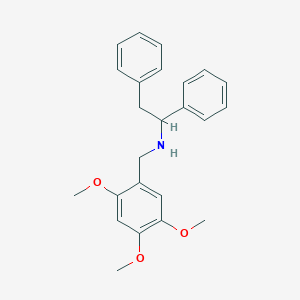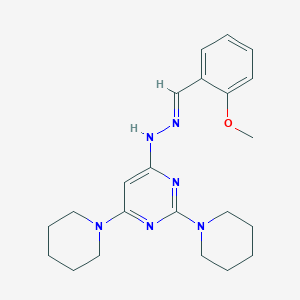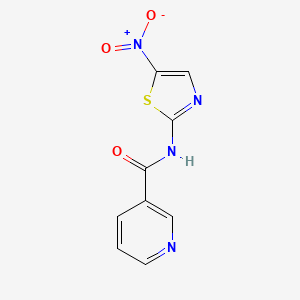![molecular formula C17H16F2N2 B3861201 N-[(2,6-difluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B3861201.png)
N-[(2,6-difluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Overview
Description
N-[(2,6-difluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the structural features of both indole and difluorophenyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[(2,6-difluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine typically involves the reaction between tryptamine and 2,6-difluorobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as a base or an acid . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-[(2,6-difluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or difluorophenyl moieties are replaced with other groups.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and cancer.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The difluorophenyl group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[(2,6-difluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine can be compared with other indole derivatives, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also contains an indole moiety and is studied for its anti-inflammatory and antiviral properties.
Indole-3-acetic acid: A naturally occurring plant hormone with diverse biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carboxylate derivatives: These compounds are known for their antiviral activity.
This compound stands out due to the presence of the difluorophenyl group, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2/c18-15-5-3-6-16(19)14(15)11-20-9-8-12-10-21-17-7-2-1-4-13(12)17/h1-7,10,20-21H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTIJSXJXMNFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B3861121.png)
![1-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3861124.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B3861125.png)



![11-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B3861157.png)
![6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B3861165.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide](/img/structure/B3861171.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861187.png)
![N-(4-METHOXYPHENYL)-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B3861188.png)
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B3861193.png)
![N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine](/img/structure/B3861212.png)
![5,8-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3861216.png)
